An In-depth Technical Guide to the Chemical Properties of 5-Nitrobenzothiazole-2-thiol
An In-depth Technical Guide to the Chemical Properties of 5-Nitrobenzothiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzothiazole-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzothiazole core substituted with a nitro group and a thiol moiety, imparts a range of chemical properties and biological activities. This guide provides a comprehensive overview of the chemical properties of 5-Nitrobenzothiazole-2-thiol, including its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
5-Nitrobenzothiazole-2-thiol typically presents as a yellow solid powder.[1] It is generally stable under standard laboratory conditions.
Solubility: The compound exhibits notable solubility in organic solvents such as dimethyl sulfoxide (DMSO) and acetone.[1] Its solubility in polar solvents like water is comparatively lower.[1] The solubility profile can be influenced by factors such as temperature and pH.[1] Increased temperatures generally enhance solubility in organic solvents.[1]
Table 1: Physicochemical Properties of 5-Nitrobenzothiazole-2-thiol
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₂S₂ | [2] |
| Molecular Weight | 212.25 g/mol | [2] |
| Appearance | Yellow powder | [1][2] |
| Melting Point | 223-225 °C | |
| Boiling Point | 380.6 °C at 760 mmHg | |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Nitrobenzothiazole-2-thiol.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for 5-Nitrobenzothiazole-2-thiol is available, detailed assignments can be inferred from the analysis of related benzothiazole derivatives. The aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum. The proton attached to the thiol group may exhibit a broad signal, and its chemical shift can be concentration and solvent-dependent.
In the ¹³C NMR spectrum, the carbon atoms of the benzothiazole ring will resonate in the aromatic region. The carbon atom attached to the thiol group (C-2) is expected to have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Nitrobenzothiazole-2-thiol will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-O stretching (nitro group): Strong, asymmetric and symmetric stretching bands typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3]
-
S-H stretching (thiol group): A weak absorption band around 2600-2550 cm⁻¹.[4]
-
C=N stretching (thiazole ring): A medium to strong absorption in the region of 1650-1550 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.[5]
-
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.[5]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 5-Nitrobenzothiazole-2-thiol is expected to show absorption maxima characteristic of the nitroaromatic and benzothiazole chromophores. The nitro group, being a strong chromophore, will significantly influence the absorption spectrum.[3] For comparison, 2-mercaptobenzothiazole exhibits UV absorbance that is pH-dependent.[6]
Synthesis of 5-Nitrobenzothiazole-2-thiol
A plausible synthetic route to 5-Nitrobenzothiazole-2-thiol can be adapted from established methods for the synthesis of related benzothiazole derivatives. A common approach involves the reaction of a corresponding 2-amino-nitro-substituted aniline with a source of the C-2 thiol group.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-nitrothiophenol in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add a base, for example, potassium hydroxide, followed by the dropwise addition of carbon disulfide.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove impurities, and dried.
-
Purification: The crude 5-Nitrobenzothiazole-2-thiol can be further purified by recrystallization from an appropriate solvent to obtain a product of high purity.
Chemical Reactivity
The chemical reactivity of 5-Nitrobenzothiazole-2-thiol is dictated by the interplay of its three key components: the benzothiazole ring, the nitro group, and the thiol group.
Thiol Group Reactivity
The thiol group (-SH) is a versatile functional group that can undergo various reactions:
-
Alkylation: The thiol group can be readily alkylated with alkyl halides in the presence of a base to form the corresponding S-alkyl derivatives.[7] This reaction is a common strategy to modify the properties of the molecule and is widely used in the synthesis of derivatives with potential biological activities.
-
Oxidation: The thiol group can be oxidized to form a disulfide bridge, linking two molecules of 5-Nitrobenzothiazole-2-thiol. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.
Nitro Group Reactivity
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzothiazole ring.
-
Reduction: The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents.[8][9] Common reagents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine or ammonium formate.[9] The resulting 5-aminobenzothiazole-2-thiol is a valuable intermediate for further functionalization.
Applications in Drug Development
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The addition of the nitro and thiol groups to this core in 5-Nitrobenzothiazole-2-thiol opens up avenues for the development of novel therapeutic agents.
Research has indicated that derivatives of 5-Nitrobenzothiazole-2-thiol may possess a range of pharmacological activities, including:
-
Antimicrobial Properties: Benzothiazole derivatives have been explored for their potential as antibacterial and antifungal agents.[2]
-
Anti-inflammatory Activity: Some studies suggest that related compounds may exhibit anti-inflammatory properties.[2]
-
Enzyme Inhibition: A study on 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, which are structurally related to S-alkylated derivatives of 5-Nitrobenzothiazole-2-thiol, identified them as novel inhibitors of c-Jun N-terminal kinase (JNK). JNKs are implicated in various diseases, including inflammatory disorders and cancer, making them an attractive therapeutic target.
Safety and Handling
5-Nitrobenzothiazole-2-thiol should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.[2]
The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
5-Nitrobenzothiazole-2-thiol is a versatile chemical entity with a rich chemistry and significant potential for applications in drug discovery and materials science. Its distinct functional groups provide multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The demonstrated biological activities of related compounds underscore the importance of further research into the therapeutic potential of 5-Nitrobenzothiazole-2-thiol and its analogues. This guide provides a foundational understanding of its chemical properties to aid researchers in their exploration of this promising molecule.
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